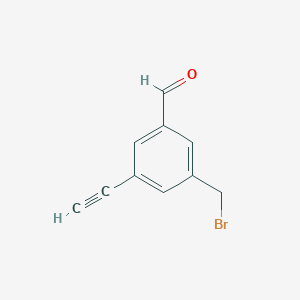

3-(Bromomethyl)-5-ethynylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-ethynylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOMMRQGOBINHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 5 Ethynylbenzaldehyde

Direct Synthetic Routes to 3-(Bromomethyl)-5-ethynylbenzaldehyde

The direct synthesis of this compound can be approached through two primary strategies: convergent and sequential methodologies. Each approach offers distinct advantages and challenges in assembling the target molecule.

Convergent Approaches to the this compound Core

Convergent synthesis aims to construct the target molecule from several independently prepared fragments that are combined in the later stages of the synthesis. libretexts.org For this compound, a hypothetical convergent approach could involve the coupling of two smaller, functionalized aromatic precursors. However, the development of a practical and efficient convergent synthesis for this specific trifunctional arene has not been extensively reported in the literature, likely due to the complexities of preparing suitably functionalized coupling partners and the potential for competing side reactions during the crucial coupling step.

Sequential Functionalization Strategies for this compound

A more practical and commonly employed strategy for the synthesis of polysubstituted aromatic compounds like this compound is a sequential approach, where functional groups are introduced one after another onto a simpler starting material. A plausible and documented route for a related compound, 3-(bromomethyl)benzaldehyde, starts from m-tolunitrile. This strategy can be adapted and extended for the synthesis of the target molecule.

The proposed sequential synthesis would commence with 3-methyl-5-bromobenzonitrile as the starting material. The first key transformation is the radical bromination of the methyl group to introduce the bromomethyl functionality. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The subsequent step involves the reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation, providing the key intermediate, 3-bromo-5-(bromomethyl)benzaldehyde. researchgate.net

The final and most critical step is the introduction of the ethynyl (B1212043) group via a Sonogashira coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne. To avoid side reactions with the sensitive aldehyde and bromomethyl groups, a protected alkyne, such as trimethylsilylacetylene, is typically used. The reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. organic-chemistry.org Following the successful coupling, the silyl protecting group is removed under mild conditions to yield the final product, this compound.

Strategic Use of Protecting Groups in this compound Synthesis

The presence of multiple reactive functional groups in this compound necessitates the strategic use of protecting groups to prevent unwanted side reactions and ensure the desired chemical transformations occur selectively. nih.govgoogle.com

Aldehyde Protection and Deprotection Techniques

The aldehyde functionality is susceptible to both nucleophilic attack and oxidation. During the Sonogashira coupling, the basic reaction conditions and the presence of nucleophilic species could lead to undesired reactions at the aldehyde. To circumvent this, the aldehyde can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst to form a 1,3-dioxolane. rsc.org This protecting group is stable under the basic conditions of the Sonogashira reaction and can be readily removed by treatment with aqueous acid to regenerate the aldehyde. google.com

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| 1,3-Dioxolane (Acetal) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, H2SO4) | Stable to bases, nucleophiles, and reducing agents |

Terminal Alkyne Protection and Deprotection Methodologies

The terminal alkyne proton is acidic and can undergo undesired coupling reactions (Glaser coupling) under the Sonogashira conditions. gelest.com Therefore, it is crucial to use a protected alkyne. The most common protecting group for terminal alkynes in Sonogashira reactions is the trimethylsilyl (TMS) group. gelest.com Trimethylsilylacetylene is commercially available and readily couples with aryl halides. The TMS group is robust enough to withstand the reaction conditions but can be easily and selectively removed using fluoride reagents, such as tetrabutylammonium fluoride (TBAF), or under basic conditions, such as treatment with potassium carbonate in methanol. gelest.com

| Protecting Group | Protection Method | Deprotection Conditions | Key Features |

| Trimethylsilyl (TMS) | Commercially available as trimethylsilylacetylene | Tetrabutylammonium fluoride (TBAF), K2CO3/MeOH | High stability, ease of removal, prevents alkyne homocoupling |

Optimization of Synthetic Efficiency and Yield for this compound

The efficiency of the Sonogashira coupling can be influenced by several factors, including the choice of palladium catalyst and ligand, the copper co-catalyst, the base, the solvent, and the reaction temperature. kaust.edu.saresearchgate.net For substrates bearing sensitive functional groups, copper-free Sonogashira protocols have been developed to minimize side reactions. nih.gov The catalyst loading can also be optimized to be as low as possible while maintaining a high reaction rate and yield. kaust.edu.sa The choice of base is also critical; common bases include triethylamine, diisopropylamine, and cesium carbonate. kaust.edu.sabeilstein-journals.org The reaction temperature is another important parameter to control, as higher temperatures can lead to catalyst decomposition and increased side product formation. beilstein-journals.org

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently identify the optimal reaction conditions. This involves systematically varying multiple reaction parameters simultaneously to understand their individual and interactive effects on the reaction outcome.

| Parameter | Common Variations | Effect on Reaction |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2 | Affects catalytic activity and stability |

| Ligand | PPh3, XPhos, SPhos | Influences catalyst activity, stability, and substrate scope |

| Copper Co-catalyst | CuI | Can increase reaction rate but may cause side reactions |

| Base | Triethylamine, Diisopropylamine, Cs2CO3 | Neutralizes HX by-product, influences catalyst activity |

| Solvent | THF, DMF, Toluene, Acetonitrile | Affects solubility of reactants and catalyst, can influence reaction rate |

| Temperature | Room temperature to 100 °C | Influences reaction rate and catalyst stability |

Advanced Applications of 3 Bromomethyl 5 Ethynylbenzaldehyde in Organic Synthesis and Materials Science

Utility as a Building Block for Complex Molecular Architectures

The strategic placement of the three functional groups on the benzene (B151609) scaffold makes 3-(Bromomethyl)-5-ethynylbenzaldehyde an ideal starting material for synthesizing a diverse array of intricate organic molecules. The aldehyde group readily participates in condensation and coupling reactions, the bromomethyl group acts as a potent electrophile for alkylation, and the terminal alkyne is a key participant in a wide range of coupling and cycloaddition reactions.

The reactive handles of this compound are well-suited for various annulation strategies to build fused ring systems, which are core structures in many pharmaceuticals and functional materials. ibmmpeptide.comnih.gov

Naphthalenes: Polysubstituted naphthalenes can be synthesized via tandem reactions involving 1,4-diynes. nih.gov The ethynyl (B1212043) and aldehyde functionalities of this compound can be elaborated into a 1,4-diyne structure, which can then undergo cyclization to form the naphthalene (B1677914) core. nih.govresearchgate.net The bromomethyl group remains available for subsequent functionalization, providing access to complex naphthalene derivatives.

Quinolines: The Friedländer annulation is a classic and efficient method for quinoline (B57606) synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group next to a carbonyl. nih.govnih.govorganic-chemistry.orgwikipedia.org In a modified approach, the aldehyde group of this compound can react with an activated ketone in the presence of an ortho-amino group (introduced via functional group manipulation of a precursor) to construct the quinoline scaffold. This leaves the ethynyl and bromomethyl groups intact for further diversification.

Isoquinolones: These scaffolds can be assembled through transition-metal-catalyzed C-H activation and annulation reactions. The synthesis often involves the reaction of a benzamide (B126) with an alkyne. The core structure of this compound can be incorporated into such reaction schemes, where the ethynyl group serves as the reactive partner for the annulation, leading to highly substituted isoquinolone products.

Pyrroles: The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for creating pyrrole (B145914) rings. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgrgmcet.edu.in The aldehyde and ethynyl groups of this compound can be chemically transformed into a 1,4-dicarbonyl precursor. Subsequent condensation with an amine yields a pyrrole ring bearing the bromomethyl-substituted phenyl group, offering a route to functionalized pyrrole systems.

Table 1: Potential Heterocycle Syntheses Utilizing this compound Functionalities

| Heterocycle | Key Reaction Type | Role of Aldehyde Group | Role of Ethynyl Group | Role of Bromomethyl Group |

|---|---|---|---|---|

| Naphthalene | Benzannulation/Diels-Alder nih.govresearchgate.net | Precursor to diene/dienophile | Key component in diyne precursor nih.gov | Post-synthesis modification handle |

| Quinoline | Friedländer Annulation nih.govwikipedia.org | Condensation partner with ketone | Spectator/Modification handle | Spectator/Modification handle |

| Isoquinolone | Rh(III)-Catalyzed Annulation | Spectator/Modification handle | Cycloaddition partner | Spectator/Modification handle |

| Pyrrole | Paal-Knorr Synthesis wikipedia.orgorganic-chemistry.org | Precursor to 1,4-dicarbonyl | Precursor to 1,4-dicarbonyl | Spectator/Modification handle |

The orthogonal nature of the functional groups in this compound is particularly advantageous for the stepwise or one-pot synthesis of three-dimensional structures like macrocycles and organic cages.

Porous Organic Cages (POCs): POCs are discrete molecular entities with intrinsic porosity, often synthesized through dynamic covalent chemistry. acs.org The aldehyde group of this compound is ideal for forming imine bonds with multiamino linkers to construct cage-like structures. rsc.org The ethynyl and bromomethyl groups can be directed towards the interior or exterior of the cage. Endohedral functionalization with these groups can tune the cavity's properties for guest binding, while exohedral placement allows the cages to be linked together to form polymers or anchored to surfaces. nih.govuab.catacs.org

Tröger's Bases: Tröger's base and its analogues are chiral, bridged heterocyclic compounds synthesized from anilines and a formaldehyde (B43269) source. researchgate.netmq.edu.au this compound can be converted to the corresponding aniline (B41778) derivative. The subsequent reaction of this trifunctional aniline with a methylene (B1212753) source can yield a highly functionalized Tröger's base, incorporating reactive alkyne and bromomethyl handles into its rigid, V-shaped structure. documentsdelivered.com These handles can then be used for further structural elaboration or for the construction of novel supramolecular assemblies.

The ethynyl group is a cornerstone for the synthesis of conjugated polymers, which are of great interest for applications in electronics and optics.

Substituted Polyacetylenes: The direct polymerization of ethynylbenzaldehydes using transition metal catalysts, such as those based on Rh(I), can produce soluble polyacetylenes with pendant aldehyde groups. cuni.cz The non-symmetrical substitution pattern of this compound is expected to yield soluble homopolymers. The resulting polymer would feature a polyacetylene backbone with regularly spaced side chains containing both aldehyde and bromomethyl functionalities, which can be modified post-polymerization.

Sonogashira Coupling: The Sonogashira reaction, a cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds. acs.orgwikipedia.orglibretexts.orgrsc.org this compound can act as the alkyne component in this reaction, allowing it to be coupled with various aryl halides to produce extended π-conjugated systems. wikipedia.org This approach can be used to synthesize well-defined oligomers or to incorporate the trifunctional unit into larger polymeric structures.

Development of Trifunctional Chemical Probes and Ligands Derived from this compound

The unique combination of reactive groups makes this compound an exemplary scaffold for the design of trifunctional chemical probes. sigmaaldrich.com Such probes are invaluable tools in chemical biology for identifying and studying the interactions of biomolecules. nih.govsci-hub.se

Trifunctional probes are modular molecules designed with three key components: a connectivity group for attachment to a ligand or biomolecule, a reactive group for covalent bond formation with a biological target, and a bioorthogonal handle for detection or enrichment. sigmaaldrich.comnih.gov this compound intrinsically possesses these three features:

Connectivity Group (Aldehyde): The aldehyde can be readily coupled to molecules containing primary amines (e.g., on a ligand or a biomolecule) via reductive amination to form a stable secondary amine linkage.

Reactive Group (Bromomethyl): The benzylic bromide is an excellent electrophile that can react with nucleophilic amino acid residues (such as cysteine or histidine) on a target protein, forming a stable covalent bond. This is a key feature for activity-based protein profiling and target identification.

Bioorthogonal Handle (Ethynyl): The terminal alkyne is one of the most widely used bioorthogonal groups. It can undergo highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") with azide-modified reporter tags (e.g., fluorophores, biotin) without interfering with biological processes. uni-muenchen.deresearchgate.net

Table 2: Mapping of this compound Moieties to Trifunctional Probe Roles

| Functional Group | Probe Function | Chemical Transformation | Application |

|---|---|---|---|

| Aldehyde | Connectivity Group sigmaaldrich.com | Reductive Amination, Imine Formation | Attachment of probe to a targeting ligand |

| Bromomethyl | Reactive Group | Nucleophilic Alkylation | Covalent labeling of a target protein nih.gov |

| Ethynyl | Bioorthogonal Handle sigmaaldrich.com | Azide-Alkyne Click Chemistry | Attachment of reporter tags (biotin, fluorophore) uni-muenchen.de |

The utility of probes derived from this compound lies in their ability to facilitate complex chemical biology experiments. nih.govelifesciences.org A typical workflow involves first conjugating the probe to a known ligand for a protein of interest via the aldehyde group. This ligand-probe conjugate is then introduced to a complex biological sample (e.g., cell lysate).

The ligand directs the probe to the target protein, where the bromomethyl group can form a covalent cross-link to the protein or a nearby interacting partner. This covalent capture stabilizes the interaction, allowing for subsequent stringent purification steps. After capture, the alkyne handle serves as a point of attachment for a biotin (B1667282) tag. The biotinylated protein complex can then be enriched from the lysate using streptavidin-coated beads. Finally, the enriched proteins can be identified using mass spectrometry, providing a powerful method for target validation and interaction mapping. nih.govnih.govresearchgate.net This approach allows for the precise identification of protein targets and their binding sites without focusing on the downstream biological consequences.

Precursor in the Synthesis of Advanced Intermediates for Research

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. The bromomethyl group serves as an effective electrophile for substitution reactions, the ethynyl group is amenable to coupling reactions and cycloadditions, and the aldehyde group can participate in condensations and multicomponent reactions. This multi-faceted reactivity allows for the synthesis of a wide array of complex organic molecules.

The terminal alkyne is particularly valuable for forming carbon-carbon and carbon-heteroatom bonds. For instance, it can readily undergo Sonogashira coupling with various aryl or vinyl halides, a reaction catalyzed by palladium and copper complexes, to generate substituted phenylacetylene (B144264) derivatives. organic-chemistry.orgntu.edu.tw Furthermore, the ethynyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,2,3-triazole rings. nih.govnih.govbroadpharm.comorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. aatbio.com

The aldehyde functionality provides a gateway to a vast number of chemical transformations. It can be a crucial component in the synthesis of various heterocyclic systems, such as pyrazoles, through condensation with hydrazine (B178648) derivatives. nih.gov The aldehyde can also be involved in multicomponent reactions, enabling the construction of complex molecular scaffolds in a single step.

The bromomethyl group offers a reliable handle for introducing the entire benzaldehyde (B42025) framework onto other molecules through nucleophilic substitution reactions. This versatility makes this compound a valuable intermediate for creating larger, more intricate molecular structures. The synthesis of related bromomethyl benzaldehydes has been documented, highlighting pathways to access such reactive intermediates. researchgate.net

The strategic combination of these three functional groups in one molecule allows for a stepwise and controlled elaboration of molecular complexity. For example, one functional group can be selectively reacted while the others remain intact for subsequent transformations, a key strategy in modern organic synthesis. A general process for preparing ethynylbenzaldehydes from bromobenzaldehydes has been outlined, which can be adapted for the synthesis of the title compound, ensuring its availability for research purposes. google.com

The following table summarizes some of the potential transformations of this compound and the resulting advanced intermediates that can be synthesized for research, excluding specific therapeutic properties.

| Starting Material | Reaction Type | Reagent/Catalyst | Product Class | Potential Research Area |

| This compound | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Diarylacetylenes | Molecular wires, Organic electronics |

| This compound | Click Chemistry (CuAAC) | Organic azide, Copper(I) catalyst | 1,2,3-Triazole derivatives | Ligand synthesis, Functional polymers |

| This compound | Heterocycle Synthesis | Hydrazine derivatives | Pyrazole-containing benzaldehydes | Scaffolds for further functionalization |

| This compound | Nucleophilic Substitution | Nucleophile (e.g., amine, thiol) | Substituted benzyl (B1604629) ethers/amines/thioethers | Building blocks for supramolecular chemistry |

Computational and Theoretical Investigations of 3 Bromomethyl 5 Ethynylbenzaldehyde

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic landscape of a molecule. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the electronic structure, which in turn helps in predicting the molecule's stability and reactivity. nih.gov For 3-(Bromomethyl)-5-ethynylbenzaldehyde, these calculations can reveal how the electron-withdrawing aldehyde group and the versatile bromomethyl and ethynyl (B1212043) groups influence the electron distribution across the benzene (B151609) ring.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. nih.gov For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the aldehyde group, indicating a site susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the aldehydic proton.

Table 1: Predicted Electronic Properties of this compound The following data is illustrative and represents typical values obtained from DFT calculations at the B3LYP/6-311G level.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

Mechanistic Modeling of Transformations Involving this compound

Mechanistic modeling uses computational methods to map out the potential energy surfaces of chemical reactions. aps.org This allows for the determination of transition states, activation energies, and reaction pathways, providing a detailed understanding of how a molecule transforms. For this compound, several reactions could be modeled.

For instance, the bromomethyl group is a reactive site for nucleophilic substitution reactions. Computational modeling could elucidate the mechanism (SN1 vs. SN2) of its reaction with various nucleophiles. Similarly, the ethynyl group can undergo addition reactions or participate in coupling reactions. The aldehyde group is also reactive, for example, in condensation or oxidation reactions.

By modeling these potential transformations, researchers can predict the most likely reaction products under different conditions and gain insight into the factors that control the reaction's outcome. This predictive power is a significant advantage of computational chemistry in designing synthetic routes.

Table 2: Illustrative Calculated Activation Energies for Hypothetical Reactions This table presents hypothetical data for plausible transformations of this compound.

| Reaction Type | Nucleophile/Reagent | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution | Cyanide (CN-) | 18.5 |

| Sonogashira Coupling | Phenylacetylene (B144264) | 25.2 |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how this structure influences their properties. For derivatives of this compound, where the functional groups might be further elaborated, the spatial arrangement of atoms can be complex. Computational methods can be used to identify stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. japtronline.com By simulating the motion of atoms and molecules, MD can reveal how a molecule behaves in different environments, such as in solution. For a derivative of this compound, an MD simulation could show how the molecule folds, how it interacts with solvent molecules, and the flexibility of its various parts. japtronline.com

Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from MD trajectories to quantify the stability and flexibility of the molecule's structure. japtronline.com The radius of gyration can also be monitored to assess the compactness of the molecule over the course of the simulation. japtronline.com

Table 3: Representative Data from a Molecular Dynamics Simulation of a Hypothetical Derivative The data below is a hypothetical representation of results from a 100 ns MD simulation in an aqueous environment.

| Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD | 2.1 Å | Stability of the overall structure |

| RMSF of a flexible side chain | 3.5 Å | High mobility of the side chain |

Future Research Directions for 3 Bromomethyl 5 Ethynylbenzaldehyde

Exploration of Unprecedented Reactivity Patterns and Catalytic Systems

The distinct reactivity of the three functional groups in 3-(Bromomethyl)-5-ethynylbenzaldehyde opens avenues for investigating novel chemical transformations and catalytic systems. Future research should focus on harnessing the synergistic or orthogonal reactivity of these groups to forge complex molecular scaffolds in a controlled and efficient manner.

A primary area of exploration lies in the development of novel multicomponent reactions (MCRs). The aldehyde, bromomethyl, and ethynyl (B1212043) groups can each participate in a variety of bond-forming processes. For instance, the aldehyde can undergo reactions such as the Kabachnik–Fields reaction to form α-aminophosphonates, which are known for their biological activities. nih.gov The development of catalytic systems that can orchestrate a cascade of reactions involving all three functional groups would be a significant advancement.

Furthermore, the application of modern catalytic methods to this substrate is a promising research direction. This includes the use of photoredox catalysis to activate the bromomethyl group for cross-coupling reactions, or the development of chiral catalysts to achieve enantioselective transformations at the aldehyde or ethynyl group. nih.gov Investigating the compatibility of different catalytic cycles will be crucial for developing one-pot procedures that leverage the compound's trifunctional nature.

| Potential Reaction | Functional Groups Involved | Potential Catalyst/Reagent | Expected Product Class |

| Sequential Sonogashira and Wittig Reactions | Ethynyl, Aldehyde | Pd catalyst, Phosphonium (B103445) ylide | Polyfunctional aromatic compounds |

| Multicomponent Passerini-type Reaction | Aldehyde, external isocyanide and carboxylic acid | Acid or Lewis acid catalyst | Depsipeptides with pendant bromomethyl and ethynyl groups |

| Intramolecular Enyne Cyclization | Ethynyl, Aldehyde (after conversion to an alkene) | Transition metal catalyst (e.g., Au, Pt) | Fused-ring heterocyclic systems |

| Dual Catalytic Cross-Coupling | Bromomethyl, Ethynyl | Orthogonal catalytic systems (e.g., Ni and Pd) | Highly substituted aromatic compounds |

Development of Sustainable Synthetic Routes

The current synthesis of this compound and its derivatives often relies on traditional methods that may involve harsh reagents and generate significant waste. A key future direction is the development of more sustainable and environmentally benign synthetic routes.

This includes the exploration of biocatalytic methods, where enzymes or whole-cell systems could be used for specific transformations, such as the selective oxidation of a precursor to the aldehyde or the enzymatic resolution of chiral derivatives. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis and subsequent reactions of this compound should also be prioritized.

Moreover, the principles of atom economy can be applied by designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. This could involve the development of catalytic C-H activation methods to introduce the ethynyl or other functional groups, thus avoiding the use of pre-functionalized starting materials.

| Sustainable Approach | Description | Potential Benefits |

| Biocatalytic Oxidation | Use of oxidoreductase enzymes for the selective formation of the benzaldehyde (B42025) from the corresponding alcohol. | High selectivity, mild reaction conditions, reduced use of heavy metal oxidants. |

| Mechanochemical Synthesis | Performing reactions in a ball mill with minimal or no solvent. | Reduced solvent waste, potentially faster reaction times, access to novel reactivity. |

| Flow Chemistry Synthesis | Continuous production of the compound in a microreactor system. | Improved safety, better control over reaction parameters, potential for higher yields and purity. purdue.edu |

| Use of Renewable Feedstocks | Investigating synthetic routes that start from bio-based platform molecules. | Reduced reliance on fossil fuels, improved environmental footprint. |

Novel Applications in Emerging Fields of Chemical Sciences

The unique combination of functional groups in this compound makes it an attractive candidate for a wide range of applications in emerging scientific fields.

In the realm of chemical biology , this compound can serve as a versatile chemical probe or a building block for bioactive molecules. The ethynyl group can be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, affinity tags, or other reporter molecules. The bromomethyl group can act as an electrophilic handle for covalent modification of biological macromolecules, while the aldehyde can be used for bioconjugation via oxime or hydrazone formation.

In materials science , this compound can be a key monomer for the synthesis of functional polymers and porous materials. The ethynyl group can undergo polymerization or be used in the synthesis of metal-organic frameworks (MOFs). The bromomethyl and aldehyde functionalities can be post-synthetically modified to introduce new properties to the resulting materials, such as catalytic activity, sensing capabilities, or specific binding sites.

| Field of Application | Specific Use | Key Functional Group(s) |

| Chemical Biology | Covalent protein labeling | Bromomethyl |

| Chemical Biology | Bio-orthogonal labeling via click chemistry | Ethynyl |

| Materials Science | Synthesis of porous organic polymers | Ethynyl |

| Medicinal Chemistry | Scaffold for drug discovery | All three functional groups |

| Supramolecular Chemistry | Building block for macrocycles and cages | All three functional groups |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The advancement of automated synthesis and high-throughput experimentation (HTE) presents a significant opportunity to accelerate the exploration of this compound's chemical space. purdue.eduscienceintheclassroom.org Its trifunctional nature makes it an ideal substrate for generating diverse molecular libraries.

Automated platforms can be programmed to perform a series of reactions in parallel, systematically varying reaction partners and conditions. nih.gov For example, an automated synthesizer could use the aldehyde for a set of reductive amination reactions, followed by a Sonogashira coupling at the ethynyl position, and finally a nucleophilic substitution at the bromomethyl group, all in a sequential and automated fashion.

HTE platforms, coupled with rapid analytical techniques like mass spectrometry, can be used to quickly screen for optimal reaction conditions for transformations involving this compound. researchgate.net This would dramatically reduce the time and resources required to develop new synthetic methodologies and to discover novel applications. The integration of artificial intelligence and machine learning with these platforms could further enhance the efficiency of discovering new reactions and molecules based on this versatile building block.

| Platform/Technique | Application to this compound | Potential Outcome |

| Automated Parallel Synthesis | Rapid generation of a library of derivatives by reacting each functional group with a diverse set of reagents. | Discovery of new compounds with desired biological or material properties. |

| High-Throughput Reaction Screening | Optimization of catalytic reactions (e.g., cross-coupling, asymmetric synthesis) by screening a large array of catalysts, ligands, and solvents. digitellinc.com | Identification of highly efficient and selective synthetic methods. |

| Flow Chemistry with In-line Analysis | Continuous synthesis and real-time optimization of reactions involving the compound. | Scalable and efficient production of derivatives with high purity. |

| Machine Learning-Assisted Discovery | Predictive modeling of reaction outcomes and properties of new derivatives. | Accelerated discovery of novel molecules and materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.